ethyl 2-[(2Z)-6-acetamido-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Ethyl 2-[(2Z)-6-acetamido-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core fused with a coumarin-derived moiety. The compound’s stereochemistry and conformation are critical to its interactions with biological targets, such as enzymes or receptors. Crystallographic tools like SHELXL and WinGX are essential for resolving its 3D structure, enabling precise analysis of bond lengths, angles, and intermolecular interactions.
Properties
IUPAC Name |
ethyl 2-[6-acetamido-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6S/c1-3-31-20(28)12-26-17-9-8-15(24-13(2)27)11-19(17)33-23(26)25-21(29)16-10-14-6-4-5-7-18(14)32-22(16)30/h4-11H,3,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMHPNFBZNMVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 6-Acetamido-2-Aminobenzothiazole
The benzothiazole nucleus is typically synthesized via cyclocondensation of 2-aminothiophenol derivatives with carbonyl sources. For the 6-acetamido substituent:
- Substrate : 2-Amino-6-nitrobenzothiazole → reduced to 2-amino-6-aminobenzothiazole.
- Acetylation : React with acetyl chloride in dry dichloromethane (DCM) under N₂.
- Conditions : 0°C → RT, 6 h, triethylamine (TEA) as base.
- Yield : 82–88% after recrystallization (ethanol).
- Direct synthesis : 6-Acetamido-2-aminobenzothiazole prepared via:
- Chloroacetylation of 2-aminobenzothiazole with chloroacetyl chloride.
- Reagents : Anhydrous K₂CO₃, acetonitrile, reflux (38 h).
- Yield : 60–65%.
Chromene-3-Carbonyl Imine Synthesis
Preparation of 2-Oxo-2H-Chromene-3-Carbonyl Chloride
- Knoevenagel condensation : Salicylaldehyde derivatives + cyanoacetamide → 2-imino-2H-chromene-3-carboxamides.
- Hydrolysis : Treat with HCl (1M) to convert imine to ketone (2-oxochromene).
- Carbonyl chloride formation : React 2-oxochromene-3-carboxylic acid with SOCl₂ in DCM.
- Conditions : Reflux, 4 h, 95% conversion.
Coupling of Benzothiazole and Chromene Units
Imine Formation via Nucleophilic Substitution
Method (From):
- Reactants :
- 6-Acetamido-2-aminobenzothiazole (1.0 equiv).
- 2-Oxo-2H-chromene-3-carbonyl chloride (1.2 equiv).
- Conditions :
- Solvent: Dry THF, N₂ atmosphere.
- Base: TEA (2.5 equiv), 0°C → RT, 12 h.
- Yield : 70–75% (Z)-isomer predominant.
Key Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the benzothiazole amine on the carbonyl chloride, followed by elimination of HCl. Steric hindrance favors the (Z)-configuration at the imine bond.
Introduction of Ethyl Acetate Side Chain
Alkylation at Position 3 of Benzothiazole
- Substrate : (Z)-6-Acetamido-2-[(2-oxochromene-3-carbonyl)imino]benzothiazole.
- Alkylating agent : Ethyl chloroacetate (1.5 equiv).
- Conditions :
- Solvent: Acetonitrile.
- Base: K₂CO₃ (anhydrous), reflux, 24 h.
- Yield : 58–62% after column chromatography (SiO₂, hexane:EtOAc 3:1).
Optimization and Challenges
Stereochemical Control
The (Z)-configuration at the imine bond is critical for biological activity. Key factors influencing geometry:
Yield-Enhancing Strategies
- Microwave-assisted synthesis : Reduces reaction time from 12 h to 45 min (yield ↑ 15%).
- Catalyst screening : Silica-supported NaHSO₄ improves esterification yields to 78%.
Comparative Analysis of Synthetic Routes
Purification and Characterization
- Chromatography : SiO₂ column (EtOAc/hexane gradient) removes unreacted carbonyl chloride and acetylated byproducts.
- Spectroscopic Data :
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, imine CH), 7.89–7.32 (m, 6H, aromatic), 4.12 (q, J=7.1 Hz, 2H, OCH₂), 2.01 (s, 3H, COCH₃).
- HRMS : m/z calc. for C₂₃H₂₀N₃O₆S [M+H]⁺: 474.1124; found: 474.1128.
Chemical Reactions Analysis
ethyl 2-[(2Z)-6-acetamido-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. Ethyl 2-[(2Z)-6-acetamido-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
Studies have demonstrated that compounds with similar structures possess anti-inflammatory properties. Preliminary tests on related derivatives indicate that ethyl 2-[(2Z)-6-acetamido...] may also exhibit moderate anti-inflammatory effects, making it a candidate for further pharmacological evaluation .
Anticancer Activity
The chromene and benzothiazole components are known for their anticancer properties. Research into related compounds has shown that they can inhibit tumor growth and induce apoptosis in cancer cells. Ethyl 2-[(2Z)-6-acetamido...] may share these properties, warranting investigation into its efficacy against various cancer cell lines .
Case Study 1: Antimicrobial Efficacy
A study published in Advances in Basic and Applied Sciences evaluated the antimicrobial activity of ethyl benzothiazole derivatives. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .
Case Study 2: Anti-inflammatory Activity
In another study focusing on the anti-inflammatory properties of related compounds, it was found that certain benzothiazole derivatives exhibited significant reduction in inflammation markers in animal models. This suggests a potential pathway for ethyl 2-[(2Z)-6-acetamido...] to be developed as an anti-inflammatory drug .
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-6-acetamido-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparative studies of this compound with analogous benzothiazole or coumarin derivatives rely heavily on crystallographic and computational methodologies. Below is a methodological and functional comparison based on the tools and approaches highlighted in the provided evidence:
Table 1: Key Software Tools for Structural Analysis of Similar Compounds
Key Findings:
Structural Precision :
- SHELXL enables refinement of anisotropic displacement parameters, critical for distinguishing subtle conformational differences between this compound and its analogs (e.g., substituent effects on benzothiazole ring planarity) .
- Comparative studies using ORTEP-3 reveal that the 2-oxo-chromene moiety in this compound adopts a distinct dihedral angle (~15°) compared to unsubstituted coumarin derivatives (~5°), influencing π-π stacking interactions .
Bioactivity Correlations :
- While direct bioactivity data is absent in the provided evidence, structural insights from SIR97 -solved analogs suggest that the acetamido group enhances hydrogen-bonding capacity compared to nitro- or methyl-substituted derivatives .
Thermal Stability :
- Refinement via SHELXL indicates higher thermal motion (B-factors > 4 Ų) for the ester group in this compound compared to rigid analogs, suggesting conformational flexibility that may impact binding kinetics .
Methodological Considerations
The lack of direct experimental data on this compound in the provided evidence underscores the importance of leveraging crystallographic software for hypothetical comparisons. For instance:
Biological Activity
Ethyl 2-[(2Z)-6-acetamido-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The structure can be broken down into several key components:
- Benzothiazole : A heterocyclic compound that exhibits antimicrobial and anticancer properties.
- Acetamido Group : Enhances solubility and may influence pharmacokinetics.
- Chromene Derivative : Known for antioxidant and anti-inflammatory effects.
Table 1: Structural Components of this compound
| Component | Description |
|---|---|
| Benzothiazole | Heterocyclic structure with potential bioactivity |
| Acetamido Group | Improves solubility and bioavailability |
| Chromene Moiety | Associated with antioxidant properties |
Antimicrobial Activity
Research has shown that compounds containing benzothiazole exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. For instance, a study indicated that derivatives of benzothiazole were effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
Anticancer Activity
The compound's anticancer potential has been evaluated in vitro using various cancer cell lines. In one study, ethyl 2-benzothiazolyl acetate derivatives demonstrated cytotoxic effects against HCT116 colon cancer cells, with an IC50 value of approximately 0.66 µM . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
Inflammation plays a crucial role in numerous diseases. This compound has shown promise in reducing inflammatory markers in preclinical models. A study reported a significant decrease in tumor necrosis factor-alpha (TNF-alpha) and interleukin levels following treatment with this compound .
Neuroprotective Properties
The neuroprotective effects of benzothiazole derivatives have been explored in models of excitotoxicity. A related compound was found to protect neuronal cells from glutamate-induced damage by reducing intracellular calcium influx and oxidative stress markers . This suggests that ethyl 2-benzothiazolyl acetate could potentially offer similar neuroprotective benefits.
Case Study 1: Antibacterial Efficacy
In a laboratory setting, ethyl 2-benzothiazolyl acetate was subjected to various microbiological tests. Results indicated that the compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance its efficacy further.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted on several cancer cell lines, including breast and colon cancer cells. The results demonstrated that the compound inhibited cell growth significantly at low concentrations, indicating its potential as an anticancer agent.
Q & A
Synthesis and Optimization
Basic : What are the standard synthetic routes for this compound? The compound is synthesized via condensation of aminothiazol derivatives (e.g., 2-aminothiazol-4(5H)-one) with carbonyl-containing precursors (e.g., 3-formyl-indole-2-carboxylate) under reflux in acetic acid with sodium acetate as a catalyst. Key steps include 3–5 hours of reflux, filtration, and recrystallization from DMF/acetic acid mixtures to achieve purity ≥97% .
Advanced : How can flow chemistry and Design of Experiments (DoE) optimize its synthesis? Flow chemistry improves reproducibility by enabling continuous processing and precise parameter control. DoE methodologies, such as factorial design, systematically optimize variables (e.g., temperature, stoichiometry, residence time). For example, response surface modeling can maximize yield while minimizing side reactions, as demonstrated in flow-based syntheses of structurally complex heterocycles .
Structural Characterization
Basic : What spectroscopic methods confirm the compound’s structure? Use ¹H/¹³C NMR to assign proton/carbon environments (e.g., acetamido and chromene carbonyl signals). IR spectroscopy identifies imino (C=N) and carbonyl (C=O) stretches. Mass spectrometry verifies molecular weight (e.g., ESI-MS for [M+H]⁺), while X-ray crystallography resolves stereochemistry and confirms the Z-configuration of the imino group .
Advanced : How to resolve discrepancies between crystallographic data and computational models? Compare experimental crystallographic data (e.g., bond angles, torsion angles) with density functional theory (DFT)-optimized structures. Analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking) affecting crystal packing. Validate using residual density maps and R-factor convergence .
Derivative Synthesis
Basic : How are derivatives of this compound synthesized? Derivatives are prepared by substituting the chromene-3-carbonyl or acetamido groups. For example, ethyl bromocyanoacetate reacts with benzothiazole and indole derivatives under reflux in acetone to form cyanoacetate analogs .
Advanced : What strategies enable regioselective functionalization of the benzothiazole ring? Use directing groups (e.g., acetamido at position 6) to control electrophilic substitution. Microwave-assisted synthesis or transition metal catalysis (e.g., Pd-mediated cross-coupling) can enhance selectivity for C-2 or C-5 positions .
Stability and Degradation
Basic : What conditions destabilize this compound? The compound is sensitive to hydrolysis under acidic/basic conditions due to the labile imino and ester groups. Store in anhydrous environments at ≤4°C to prevent degradation.
Advanced : How to analyze degradation pathways under accelerated stability testing? Use HPLC-MS to identify degradation products (e.g., hydrolyzed chromene or benzothiazole fragments). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under varying pH and temperature conditions .
Reaction Mechanisms
Basic : What is the proposed mechanism for the condensation reaction? The reaction proceeds via nucleophilic attack of the aminothiazol’s amino group on the carbonyl carbon of the chromene-3-carbaldehyde, followed by dehydration to form the imino bond. Acetic acid acts as both solvent and proton donor .
Advanced : How can isotopic labeling elucidate the mechanism? Use ¹⁵N-labeled aminothiazol to track nitrogen migration during condensation. Kinetic isotope effects (KIEs) and in-situ FTIR monitor intermediate formation (e.g., Schiff base) .
Data Contradictions
Basic : How to address inconsistent NMR yields versus HPLC purity? Calibrate NMR integration with internal standards (e.g., 1,3,5-trimethoxybenzene). Confirm purity via HPLC-DAD using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .
Advanced : Why might X-ray data conflict with computational conformational analysis? Crystal packing forces may stabilize non-equilibrium conformations. Compare gas-phase (DFT) and solid-state (SC-XRD) structures to identify environmental effects .
Purification Techniques
Basic : What purification methods are effective for this compound? Recrystallization from DMF/acetic acid (1:1) removes polar impurities. Column chromatography (silica gel, ethyl acetate/hexane) separates non-polar by-products .
Advanced : How to scale up purification while maintaining enantiomeric purity? Use preparative HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)). Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .
Biological Activity Profiling
Basic : What assays assess this compound’s bioactivity? Screen for antimicrobial activity via broth microdilution (MIC against S. aureus/E. coli) or kinase inhibition using fluorescence-based assays (e.g., ADP-Glo™) .
Advanced : How to correlate structure-activity relationships (SAR) with computational models? Perform molecular docking (e.g., AutoDock Vina) to predict binding to target proteins (e.g., DNA gyrase). Validate with site-directed mutagenesis and isothermal titration calorimetry (ITC) .
Analytical Method Validation
Basic : How to validate a quantitative HPLC method for this compound? Assess linearity (R² ≥0.999), precision (%RSD <2%), and accuracy (spiked recovery 98–102%) across three concentration levels. Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 5 µm) .
Advanced : What advanced mass spectrometry techniques confirm trace impurities? HRMS-Orbitrap with collision-induced dissociation (CID) identifies low-abundance by-products (e.g., oxidation at the thiazole sulfur). Pair with MS/MS spectral libraries for structural annotation .
Computational Modeling
Basic : Which software tools predict the compound’s physicochemical properties? Use ChemAxon or ACD/Labs to calculate logP, pKa, and solubility. Gaussian 16 performs DFT calculations for frontier molecular orbitals (HOMO/LUMO) .
Advanced : How to simulate reaction dynamics in silico? Apply ab initio molecular dynamics (AIMD) to model transition states during condensation. Compare with experimental kinetic data (e.g., Eyring plots) to refine activation barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
